1H-Indole-2-acetonitrile, 3-methyl-
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Overview
Description
1H-Indole-2-acetonitrile, 3-methyl- is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-2-acetonitrile, 3-methyl- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the reaction of indole-3-carbaldehyde with methylamine and cyanide sources under basic conditions .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The Fischer indole synthesis is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-acetonitrile, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-ethylamine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole-2-acetonitrile, 3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indole-2-acetonitrile, 3-methyl- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity. The compound’s biological effects are mediated through its ability to modulate these pathways, leading to therapeutic outcomes .
Comparison with Similar Compounds
1H-Indole-3-acetonitrile: Similar structure but with the nitrile group at the 3-position.
1H-Indole-2-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
1H-Indole-3-carboxylic acid: Features a carboxylic acid group at the 3-position.
Uniqueness: 1H-Indole-2-acetonitrile, 3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
CAS No. |
54124-41-3 |
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Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(3-methyl-1H-indol-2-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6H2,1H3 |
InChI Key |
BHUMNAFIICHYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CC#N |
Origin of Product |
United States |
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